molecular formula C19H21N3O4 B4185722 1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B4185722
M. Wt: 355.4 g/mol
InChI Key: ZKSNXKLCEVOMNG-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxy group, a nitro group, and a phenylacetyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone typically involves a multi-step process:

    Nitration: The starting material, 4-methoxyphenyl, undergoes nitration to introduce the nitro group at the 2-position.

    Acylation: The nitrated compound is then subjected to acylation with phenylacetyl chloride to introduce the phenylacetyl group.

    Piperazine Formation: Finally, the acylated compound is reacted with piperazine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The phenylacetyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Reduction: 1-(4-methoxy-2-aminophenyl)-4-(phenylacetyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

    Medicinal Chemistry: It has been investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Research: It has been used as a probe in biochemical studies to understand the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The nitro group and the phenylacetyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-4-(phenylacetyl)piperazine: Lacks the nitro group, which may result in different biological activity.

    1-(4-nitrophenyl)-4-(phenylacetyl)piperazine: Lacks the methoxy group, which may affect its solubility and reactivity.

    1-(4-methoxy-2-nitrophenyl)-4-(acetyl)piperazine: Lacks the phenyl group in the acyl moiety, which may influence its binding properties.

Uniqueness

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-16-7-8-17(18(14-16)22(24)25)20-9-11-21(12-10-20)19(23)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSNXKLCEVOMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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